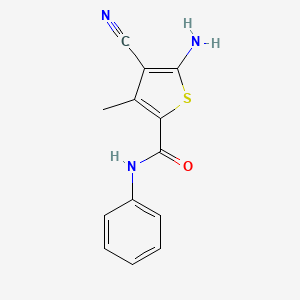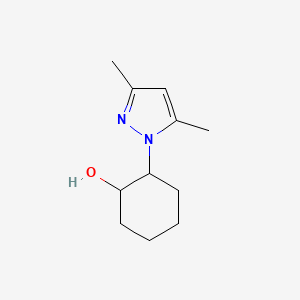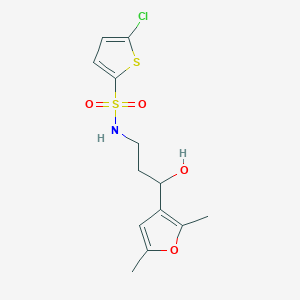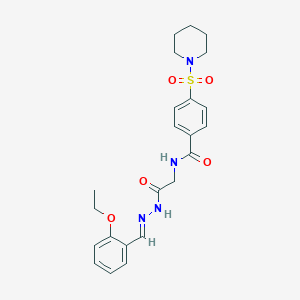
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide, also known as Acy-TPC, is a thiophene-based heterocyclic compound that has been studied for its potential applications in the biomedical field. Acy-TPC is a compound with unique structural and chemical properties that make it an attractive target for further research.
Aplicaciones Científicas De Investigación
Organic Electronics and Semiconductors
Thiophene derivatives play a pivotal role in organic electronics and semiconductors. Their π-conjugated structures make them excellent candidates for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. Researchers have investigated the use of 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide as a building block for semiconducting materials in these applications .
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion. Researchers explore their potential in safeguarding metals used in various industrial processes .
- Anticancer Properties : Certain thiophene derivatives possess anticancer activity. While more research is needed, these compounds show promise in cancer therapy .
- Anti-Inflammatory Effects : Thiophenes may act as anti-inflammatory agents, potentially influencing immune responses and inflammatory pathways .
- Antimicrobial Activity : Some thiophene derivatives exhibit antimicrobial properties, making them interesting targets for drug development .
- Antihypertensive and Anti-Atherosclerotic Properties : The thiophene ring system contributes to these beneficial effects .
Synthetic Strategies
Researchers employ various synthetic methods to access thiophene derivatives. These include:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods. For instance, the Gewald reaction yields aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
- Metal-Catalyzed Heterocyclization : Metal-mediated reactions have also been explored for constructing thiophenes. These methods allow access to diverse derivatives with tailored properties .
Propiedades
IUPAC Name |
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-10(7-14)12(15)18-11(8)13(17)16-9-5-3-2-4-6-9/h2-6H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMLVIJRXMKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)







![tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2683591.png)
![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2683594.png)


![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)